molecular formula C13H10O3S B2495014 4-(Benzenesulfonyl)benzaldehyde CAS No. 66-39-7

4-(Benzenesulfonyl)benzaldehyde

Cat. No.: B2495014
CAS No.: 66-39-7
M. Wt: 246.28
InChI Key: OFZOVFCBBFJMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzenesulfonyl)benzaldehyde is an organic compound with the molecular formula C₁₃H₁₀O₃S and a molecular weight of 246.28 g/mol . It is characterized by the presence of a benzenesulfonyl group attached to a benzaldehyde moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of 4-(Benzenesulfonyl)benzaldehyde are the components of the cellular antioxidation system . Benzaldehydes, including this compound, have been identified to disrupt this system, making them effective antifungal agents .

Mode of Action

This compound interacts with its targets by disrupting cellular antioxidation . This disruption is achieved through redox cycling, which destabilizes cellular redox homeostasis . The compound’s mode of action also involves the inhibition of human neutrophil elastase (hNE), a serine proteinase .

Biochemical Pathways

The affected biochemical pathways primarily involve the cellular antioxidation system . The disruption of this system leads to the destabilization of cellular redox homeostasis . Additionally, the compound’s interaction with hNE affects the proteolysis process .

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth through the disruption of cellular antioxidation . This makes it an effective antifungal agent. Additionally, it has been shown to inhibit hNE, which could have implications for the treatment of Acute Respiratory Distress Syndrome (ARDS) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its activity. As an example, certain benzaldehydes, in combination with phenylpyrroles, can overcome tolerance of A. fumigatus MAPK mutants to this agent and/or increase sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Benzenesulfonyl)benzaldehyde can be synthesized through various methods. One common method involves the catalytic oxidation of organic sulfides to sulfones. In this process, an organic sulfide is reacted with a urea hydrogen peroxide adduct in ethanol at room temperature. The reaction is monitored using thin-layer chromatography (TLC), and the product is purified by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Benzenesulfonyl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzenesulfonyl)benzaldehyde is unique due to its combination of a benzenesulfonyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Biological Activity

4-(Benzenesulfonyl)benzaldehyde, a sulfonamide derivative, has garnered attention due to its diverse biological activities. This compound is characterized by a benzaldehyde group attached to a benzenesulfonyl moiety, which is believed to enhance its interaction with various biological targets. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H11O2S\text{C}_{13}\text{H}_{11}\text{O}_2\text{S}

This structure consists of a benzene ring substituted with both a sulfonyl group and an aldehyde group, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various benzenesulfonamide derivatives found that some compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for related compounds were recorded as follows:

CompoundMIC (mg/mL)Target Bacteria
4a6.67E. coli
4h6.63S. aureus

These findings suggest that modifications in the sulfonamide structure can enhance antimicrobial efficacy .

Antitumor Activity

In vivo studies have shown that certain sulfonamide derivatives possess antitumor properties. Although this compound has not been directly tested for antitumor activity, related compounds have exhibited effects against mouse lymphoid leukemia models. The mechanism appears to involve the inhibition of carbonic anhydrases (CAs), which are crucial for tumor growth and survival .

Inhibition of Carbonic Anhydrases

The interaction of sulfonamide derivatives with carbonic anhydrases is a well-documented mechanism contributing to their biological activity. Compounds similar to this compound have shown high binding affinities towards various carbonic anhydrase isoforms, suggesting potential therapeutic applications in cancer treatment and other diseases where CAs play a pivotal role .

Cardiovascular Effects

Another area of interest is the cardiovascular impact of benzenesulfonamide derivatives. Studies indicate that these compounds can influence perfusion pressure and coronary resistance in isolated rat heart models. For example, certain derivatives have been shown to decrease perfusion pressure through calcium channel inhibition, indicating their potential as cardiovascular agents .

Study on Antimicrobial Efficacy

A recent study synthesized several benzenesulfonamide derivatives and evaluated their antimicrobial efficacy against common pathogens. The results indicated that compounds derived from this compound exhibited varying degrees of antimicrobial activity, with some achieving MIC values comparable to established antibiotics .

Evaluation of Antitumor Potential

Another research effort focused on the synthesis and evaluation of diazobenzenesulfonamides for antitumor activity. While direct testing on this compound was not conducted, related compounds showed promise in inhibiting tumor growth in mouse models, highlighting the need for further exploration into this compound's potential .

Properties

IUPAC Name

4-(benzenesulfonyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZOVFCBBFJMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sodium phenylsulfinate (16.4 g, 0.1 mol) and 4-fluorobenzaldehyde (12.4 g, 0.1 mol) were combined in dimethylsulfoxide (100 mL) and heated at 120° C. for 4 days. The cooled reaction was poured into water. The resulting crystals were filtered off and washed with water, then dissolved in ethyl acetate/dichloromethane, dried and concentrated in vacuo until crystallisation ensued. The mixture was diluted with isohexane and the crystals filtered off and washed with further isohexane to yield 4-(phenylsulfonyl)benzaldehyde (19.6 g, 80%). δH (500 MHz, d6 DMSO): 10.06 (1H, s), 8.16 (2H, d, J=8.3 Hz), 8.09 (2H, d, J=8.3 Hz), 7.99 (2H, d, J=7.7 Hz), 7.71 (1H, t, J=6.9 Hz), 7.63 (2H, t, J=7.7 Hz).
Name
Sodium phenylsulfinate
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 4-fluorobenzaldehyde (6 g, 48 mmol), sodium benzenesulfinate (7.5 g, 4.6 mmol), and dimethylsulfoxide (30 mL) was heated at 100° C. for 20 hours. The reaction mixture was cooled to room temperature, then partitioned between ethyl acetate and water. The organic phase was dried over MgSO4, filtered, and concentrated to give a white solid. A solution of this crude product and dichloromethane was evaporated over silica gel, and the resulting silica gel supported crude product was purified using flash chromatography (Analogix SuperFlash™ column, 15%-40% ethyl acetate in hexanes) to give 4.29 g (41%) of 4-(benzenesulfonyl)-benzaldehyde as a white solid.
Quantity
6 g
Type
reactant
Reaction Step One
Name
sodium benzenesulfinate
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A microwave vessel was charged with 1 g of 4-chlorobenzaldehyde in 6 mL of DMSO and 1.75 g of sodium benzenesulfinate. The vessel was sealed and heated in a microwave reactor at 180° C. for 1.5 hours. The mixture was cooled and poured into 12 mL of ice water. Filtered and the solid was purified by flash chromatography using ethyl acetate/hexane as eluent mixtures to afford 1.34 g of the title compound. 76% yield.
Quantity
1 g
Type
reactant
Reaction Step One
Name
sodium benzenesulfinate
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
12 mL
Type
reactant
Reaction Step Two
Yield
76%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.